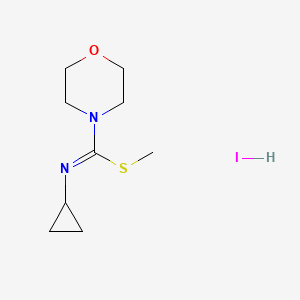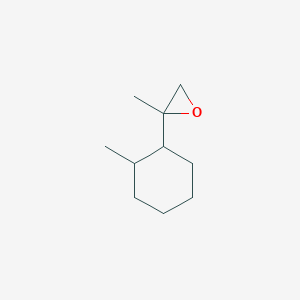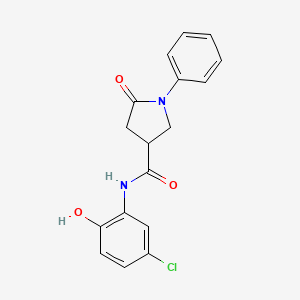
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide, also known as CPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMM is a hydroiodide salt that belongs to the class of imines and has a molecular formula of C11H18IN2S. In
科学的研究の応用
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. In addition, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been investigated for its potential use in the development of new drugs and as a tool in chemical biology research.
作用機序
The mechanism of action of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that reduces neuronal excitability. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. In addition, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to reduce the levels of certain neurotransmitters, such as glutamate and aspartate, which are involved in the development of neuropathic pain and other neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide in lab experiments is its high potency and selectivity. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have a high affinity for its target receptors and to exhibit minimal off-target effects. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is also relatively easy to synthesize, and its chemical properties can be easily modified to optimize its therapeutic potential. However, one of the limitations of using N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide in lab experiments is its potential toxicity. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have cytotoxic effects in certain cell lines, and its long-term safety profile is not fully understood.
将来の方向性
There are several future directions for research on N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide. One area of research is the development of new drugs based on the structure of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have potential as a scaffold for the development of new drugs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide. Further studies are needed to fully understand how N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide modulates the activity of neurotransmitters and ion channels. Additionally, more research is needed to evaluate the safety and efficacy of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide in animal models and clinical trials. Finally, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide can be used as a tool in chemical biology research to study the function of certain proteins and enzymes.
合成法
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide can be synthesized through a reaction between cyclopropylamine, morpholine, and methylthioacetaldehyde dimethylacetal. The reaction is carried out in the presence of hydroiodic acid, which results in the formation of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide hydroiodide. The synthesis of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been reported in various research articles, and the yield of the reaction can be optimized by adjusting the reaction conditions.
特性
IUPAC Name |
methyl N-cyclopropylmorpholine-4-carboximidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS.HI/c1-13-9(10-8-2-3-8)11-4-6-12-7-5-11;/h8H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOSEBDRKIYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1CC1)N2CCOCC2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-cyclopropylmorpholine-4-carbimidothioate hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)

![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2558977.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2558978.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

![2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2558987.png)
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2558989.png)